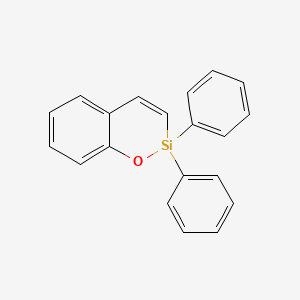![molecular formula C12H16N2O3S B14504824 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid CAS No. 62773-61-9](/img/structure/B14504824.png)
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a butylcarbamothioyl group attached to the amino group of the hydroxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid) as the starting material.
Formation of Butylcarbamothioyl Group: The butylcarbamothioyl group is introduced by reacting salicylic acid with butyl isothiocyanate under basic conditions. This reaction forms the butylcarbamothioyl derivative of salicylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Antioxidant Activity: The compound may act as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: A precursor in the synthesis of 5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid, known for its anti-inflammatory and analgesic properties.
Aminosalicylic Acid: Used in the treatment of tuberculosis, it shares structural similarities with the compound.
Butyl Isothiocyanate: A reagent used in the synthesis of the compound, known for its role in introducing the butylcarbamothioyl group.
Uniqueness
This compound is unique due to the presence of the butylcarbamothioyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
62773-61-9 |
|---|---|
Fórmula molecular |
C12H16N2O3S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
5-(butylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-2-3-6-13-12(18)14-8-4-5-10(15)9(7-8)11(16)17/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18) |
Clave InChI |
ZOQZLZKYOFOKHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)





sulfanium bromide](/img/structure/B14504786.png)


![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)

